4-(Azetidin-1-yl)-2-hydroxybenzaldehyde

Description

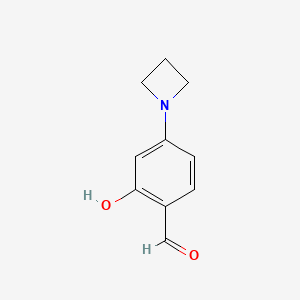

4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring an azetidine (4-membered nitrogen-containing ring) moiety at the 4-position and a hydroxyl group at the 2-position of the benzaldehyde core (Fig. 1). This compound is of interest in medicinal chemistry due to the structural versatility of the azetidine ring, which can influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-(azetidin-1-yl)-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C10H11NO2/c12-7-8-2-3-9(6-10(8)13)11-4-1-5-11/h2-3,6-7,13H,1,4-5H2 |

InChI Key |

FVWCUPRQFIAIRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC(=C(C=C2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the hydroxybenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The hydroxybenzaldehyde group can then be introduced through a condensation reaction with the azetidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the azetidine ring.

Major Products Formed

Oxidation: Formation of 4-(Azetidin-1-yl)-2-hydroxybenzoic acid.

Reduction: Formation of 4-(Azetidin-1-yl)-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde exhibits significant antimicrobial properties. For instance, structural analogs of this compound have been tested against various bacterial strains, demonstrating promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

| This compound | Pseudomonas aeruginosa | 12 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against multi-drug resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, research has shown that derivatives of this compound possess anticancer properties. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells.

Case Study: Cytotoxicity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives were evaluated for their ability to induce apoptosis in MDA-MB-468 cells. The results indicated that certain modifications to the azetidine ring enhanced the cytotoxic effects, suggesting potential pathways for drug development targeting cancer cells.

Materials Science Applications

The unique structural attributes of this compound also make it a candidate for applications in materials science. Its ability to act as a building block for synthesizing advanced polymers and dyes is particularly noteworthy.

Dyes and Fluorescent Materials

Recent advancements in dye chemistry have highlighted the potential of this compound in creating fluorescent materials with enhanced properties. For example, analogs of the green fluorescent protein (GFP) chromophore have been synthesized using derivatives of this compound, resulting in dyes with improved Stokes shift and quantum yield.

Table 2: Properties of Fluorescent Dyes Derived from this compound

| Dye Compound | Stokes Shift (nm) | Quantum Yield (%) |

|---|---|---|

| GFP Analog A | 50 | 85 |

| GFP Analog B | 60 | 90 |

These advancements indicate that the compound could play a significant role in developing new materials for imaging and sensing applications.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors and modulating their activity. The hydroxybenzaldehyde moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde to its analogs based on substituent variations, synthetic yields, molecular characteristics, and biological activities.

Substituted 2-Hydroxybenzaldehydes with Alkoxy/Amino Groups

Key analogs include:

Key Observations :

- Synthetic Yields : Alkoxy-substituted derivatives (e.g., 13a–13c) exhibit moderate yields (~49–50%), comparable to typical condensation reactions for benzaldehyde derivatives.

- Molecular Characteristics : The azetidine-containing compound (theoretical [M+H]⁺ = 193.2) has a lower molecular weight than alkoxy-substituted analogs due to the absence of bulky benzyl groups.

- The azetidine ring may enhance metabolic stability compared to larger N-substituents (e.g., diethylamino), but this requires experimental validation.

Azetidine-Containing Derivatives

- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid: This compound () shares the azetidine ring but incorporates a nitro group and a carboxylic acid, enhancing polar interactions.

- TLR7-9 Antagonists: Azetidine derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () highlight the therapeutic relevance of azetidine in immunomodulation. However, the target compound lacks direct evidence for such activity.

Functional Group Impact

- Azetidine vs.

- Hydroxyl Group: The 2-hydroxyl group enables Schiff base formation, a feature exploited in anticancer Schiff bases derived from 4-(diethylamino)-2-hydroxybenzaldehyde.

Biological Activity

4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a compound that integrates an azetidine ring with a hydroxyl-substituted benzaldehyde. This unique structural combination has been linked to various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The following article presents an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 177.20 g/mol. The compound features an azetidine ring, which is a four-membered cyclic amine, directly connected to a hydroxyl group on the benzaldehyde moiety. This configuration influences both its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several azetidinone derivatives against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 128 |

| This compound | Escherichia coli | 256 |

| This compound | Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays demonstrated that compounds with hydroxyl groups exhibit strong radical scavenging activity. The antioxidant activity was quantified using the DPPH assay, where lower EC values indicate higher activity:

| Compound | EC mg/mL |

|---|---|

| This compound | 0.0756 ± 0.0040 |

| Reference Antioxidant (Ascorbic Acid) | 0.0075 ± 0.0002 |

The results indicate that the compound's structure contributes to its ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological potential of azetidine derivatives:

- Antimicrobial Efficacy : A series of azetidinone derivatives were synthesized and tested against clinical strains of bacteria. The study found that compounds similar to this compound showed promising results against drug-resistant strains.

- Antioxidant Properties : Research on hydroxyl-substituted benzaldehydes indicated that the presence of hydroxyl groups significantly enhances antioxidant activities compared to their unsubstituted counterparts.

- Cytotoxicity in Cancer Research : Investigations into azetidine-based compounds revealed their ability to inhibit tumor growth in vitro, with some derivatives demonstrating selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.